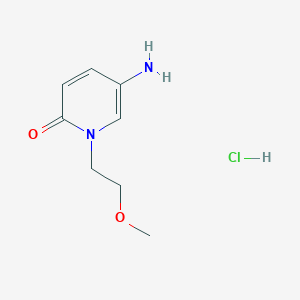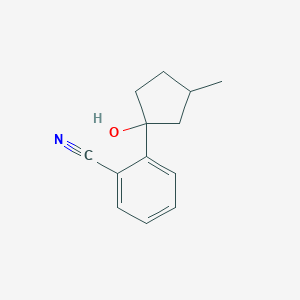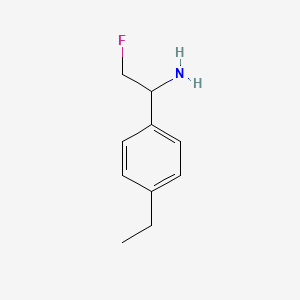
1-(4-Ethylphenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2-fluoroethan-1-amine is an organic compound with a molecular structure that includes an ethyl group attached to a phenyl ring, a fluorine atom, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with a fluorinating agent, followed by reductive amination. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Results in compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-(4-Ethylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylphenyl)ethan-1-one: Similar structure but lacks the fluorine and amine groups.
4-Ethylphenyl isocyanate: Contains an isocyanate group instead of the amine and fluorine groups.
1-Phenylethan-1-amine: Similar amine group but lacks the ethyl and fluorine groups.
Uniqueness
1-(4-Ethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
UREJWKQCUMBSPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



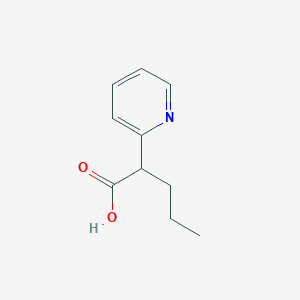
![N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13261422.png)
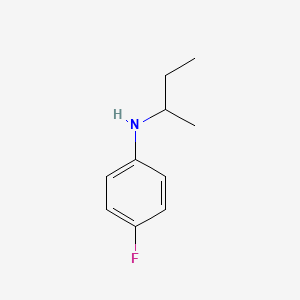
![1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine](/img/structure/B13261425.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B13261431.png)
![5-[(Trimethyl-1H-pyrazol-4-YL)methyl]pyrrolidin-2-one](/img/structure/B13261433.png)
![N-[3-(Methylsulfanyl)propyl]cyclopentanamine](/img/structure/B13261444.png)
amine](/img/structure/B13261452.png)
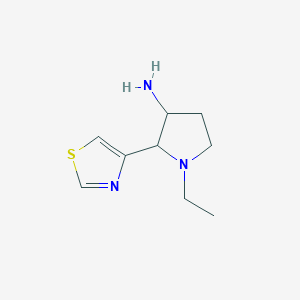
![1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13261455.png)
